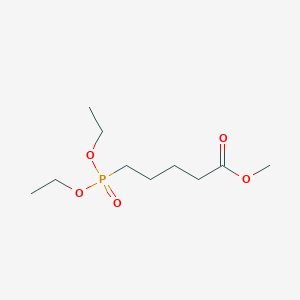![molecular formula C9H11NO2 B13831928 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone typically involves the cyclization of 1-(6-methylpyridin-2-yl)-2-(quinolin-4-yl)ethanone with hydrazine hydrate under dimethylformamide solvent . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield acetyl derivatives, while reduction of the ethanone moiety may produce alcohols.
Scientific Research Applications
1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone has several scientific research applications:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and pyridine ring play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Comparison: 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. In contrast, compounds like 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone and 2,6-Diacetylpyridine have different substituents that influence their reactivity and applications. The hydroxyethyl group enhances the compound’s solubility and ability to form hydrogen bonds, making it more versatile in various research and industrial applications.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-6,11H,1-2H3/t6-/m1/s1 |
InChI Key |
APBRARLHPPMMRA-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=NC(=CC=C1)C(=O)C)O |
Canonical SMILES |
CC(C1=NC(=CC=C1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)
![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)





![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
![1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)





